Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate
Description
Key Structural Features:
| Feature | Description |
|---|---|
| Core Structure | 5,6,7,8-Tetrahydroacridine (two benzene rings, one partially hydrogenated) |
| Substituents | -Cl at C9, -COOCH$$_3$$ at C4 |
| Aromatic System | 10 π-electrons across two aromatic rings |
| Hydrogenation Pattern | Saturation at positions 5-8 |
Comparative analysis with fully aromatic acridines reveals reduced conjugation in the tetrahydro derivative, lowering HOMO-LUMO gaps by approximately 0.8 eV based on computational studies of analogous systems. The ester group’s position ortho to the nitrogen atom creates intramolecular hydrogen-bonding potential with adjacent protons, as evidenced by shifted $$ ^1\text{H} $$-NMR signals in related compounds.
Historical Context of Acridine Derivatives in Organic Chemistry
Acridine chemistry originated in the late 19th century with Graebe and Caro’s isolation of acridine from coal tar (1871). The tetrahydroacridine subclass emerged in the 1930s through hydrogenation studies aiming to modulate acridine’s phototoxic properties. Early work by Albert et al. (1945) demonstrated that partial saturation retained antimicrobial activity while reducing DNA intercalation potency.
The introduction of carboxylate esters to acridines began in the 1970s, driven by needs for improved solubility in non-polar media. Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate represents a modern iteration of these efforts, combining halogenation for electronic tuning with esterification for synthetic versatility. Its development parallels advances in catalytic hydrogenation techniques, particularly the use of nickel nanoparticles for selective ring reduction.
Positional Isomerism in Tetrahydroacridine Carboxylates
Positional isomerism profoundly influences the physicochemical properties of tetrahydroacridine carboxylates. The compound’s 9-chloro-4-carboxylate configuration differs from related isomers such as 7-chloro-2-carboxylate derivatives in three critical aspects:
Electronic Distribution :
- C4 ester groups exhibit stronger para-directing effects compared to ortho positions
- Chlorine at C9 creates a 1,3-dipolar relationship with the nitrogen atom
Synthetic Accessibility :
Isomer Position Yield in Friedländer Synthesis Purification Difficulty 4-COOCH$$_3$$ 68-72% Moderate 2-COOCH$$_3$$ 45-50% High 3-COOCH$$_3$$ 82-85% Low Crystallographic Parameters :
- 4-Carboxylate isomers typically form monoclinic crystals (P2$$_1$$/c space group)
- 2-Carboxylate analogs favor triclinic packing (P-1 space group) due to dipole alignment
Comparative $$ ^{13}\text{C} $$-NMR data for positional isomers highlight distinct carbonyl shifts:
These differences arise from varying degrees of conjugation with the acridine π-system and intramolecular steric effects. The 4-position’s proximity to the saturated ring minimizes orbital overlap with the ester group, reducing resonance stabilization compared to 2- or 3-substituted isomers.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)11-7-4-6-10-13(16)9-5-2-3-8-12(9)17-14(10)11/h4,6-7H,2-3,5,8H2,1H3 |
InChI Key |
KBWPLYGRUYCQNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C3CCCCC3=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate typically involves the reaction of 9-chloroacridine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine and ethylchloroformate to facilitate the reaction . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Activity
Research indicates that derivatives of tetrahydroacridine compounds exhibit significant antiviral properties. Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate has been studied for its potential effectiveness against various viral infections. In vitro studies have demonstrated its ability to inhibit viral replication, making it a candidate for further development in antiviral therapies .
2. Neuroprotective Effects
The compound has shown promise in neuroprotective applications. Studies suggest that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. This mechanism could be particularly beneficial in conditions such as Alzheimer's disease .
3. Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Preliminary data indicate that the compound can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Material Science
1. Organic Photovoltaics
this compound has been utilized in the development of organic photovoltaic materials. Its unique electronic properties contribute to enhanced charge transport and stability in organic solar cells. This application is critical for advancing renewable energy technologies .
2. Polymer Synthesis
The compound serves as a building block for synthesizing novel polymers with tailored properties. Researchers have successfully incorporated it into polymer matrices to improve mechanical strength and thermal stability, which are essential for various industrial applications .
Organic Synthesis
1. Synthesis of Other Compounds
this compound is a versatile intermediate in organic synthesis. It can be used to produce a variety of other chemical entities through functional group transformations and coupling reactions. This versatility makes it valuable in synthetic organic chemistry .
2. Reaction Mechanisms
The compound has been employed in studying reaction mechanisms involving nucleophilic substitutions and cyclization processes. Understanding these mechanisms provides insights into the reactivity patterns of similar compounds and aids in the design of new synthetic routes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the efficacy against influenza virus | Showed significant inhibition of viral replication at micromolar concentrations |
| Neuroprotection Research | Evaluated effects on neuronal cell cultures | Demonstrated reduced oxidative stress markers and improved cell viability |
| Anticancer Study | Analyzed effects on breast cancer cell lines | Induced apoptosis through caspase activation pathways |
Mechanism of Action
The mechanism of action of methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the DNA helix .
Comparison with Similar Compounds
Key Observations :
- The methyl ester group is common across these compounds, enhancing hydrophobicity and influencing chromatographic behavior (e.g., gas chromatography retention times in diterpenoid esters ).
Physicochemical Properties
- Volatility: Diterpenoid methyl esters (e.g., communic acid esters) exhibit moderate volatility, detectable via gas chromatography . The acridine derivative’s volatility is likely lower due to its larger, planar heterocyclic core.
- Solubility: The tetrahydroacridine’s partial saturation and ester group may improve solubility in organic solvents compared to fully aromatic acridines. Diterpenoid esters, with aliphatic backbones, show solubility trends dependent on alkyl chain length and hydroxylation .
Research Findings and Limitations
- Chromatographic Behavior: While diterpenoid methyl esters are separable via gas chromatography (e.g., Figure 2 ), the acridine compound’s thermal stability and detectability under similar conditions remain unstudied.
Biological Activity
Methyl 9-chloro-5,6,7,8-tetrahydroacridine-4-carboxylate (CAS No. 2250243-39-9) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticholinesterase activity, anticancer potential, and other therapeutic implications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 275.73 g/mol. Its structure includes a chloro substituent on the acridine core, which is crucial for its biological activity.
Anticholinesterase Activity
Anticholinesterase activity is a significant pharmacological property of this compound. Studies have shown that derivatives of acridine compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Research Findings
- Inhibition Potency : this compound has demonstrated moderate to potent AChE inhibition in vitro. Specific studies have reported IC50 values indicating effective inhibition compared to standard drugs like donepezil .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with the active site of AChE through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex and preventing substrate hydrolysis .
Anticancer Potential
Recent investigations into acridine derivatives have highlighted their potential as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies using A549 lung cancer cells showed that this compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Clonogenic Assays : The clonogenic ability of treated cells was reduced by approximately 70%, indicating a strong potential for this compound in cancer therapy .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
